
2,2'-Naphthalene-1,5-diyldipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Naphthalene-1,5-diyldipropan-2-ol is a chemical compound with a unique structure that includes a naphthalene core substituted with two propan-2-ol groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Naphthalene-1,5-diyldipropan-2-ol typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the propan-2-ol groups. One common method involves the use of Grignard reagents, where a naphthalene derivative is reacted with a Grignard reagent followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,2’-Naphthalene-1,5-diyldipropan-2-ol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-Naphthalene-1,5-diyldipropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalene-1,5-dicarboxylic acid, while reduction can produce 2,2’-Naphthalene-1,5-diyldipropane.
Scientific Research Applications
2,2’-Naphthalene-1,5-diyldipropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-Naphthalene-1,5-diyldipropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene core can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylnaphthalene: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,3-Diphenyl-2-propanone: Contains a similar propan-2-ol group but has a different core structure, leading to different chemical properties and applications.
Uniqueness
2,2’-Naphthalene-1,5-diyldipropan-2-ol is unique due to its combination of a naphthalene core with two propan-2-ol groups, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
24168-56-7 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-[5-(2-hydroxypropan-2-yl)naphthalen-1-yl]propan-2-ol |
InChI |
InChI=1S/C16H20O2/c1-15(2,17)13-9-5-8-12-11(13)7-6-10-14(12)16(3,4)18/h5-10,17-18H,1-4H3 |
InChI Key |
QZIRPTFOJIXAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1C=CC=C2C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)


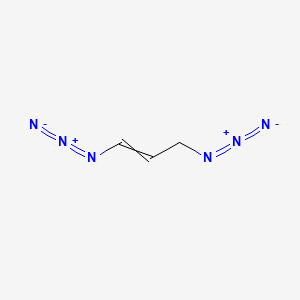
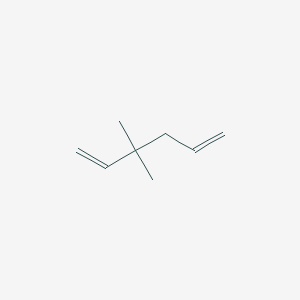
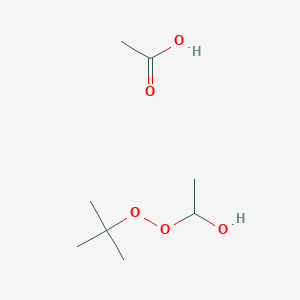
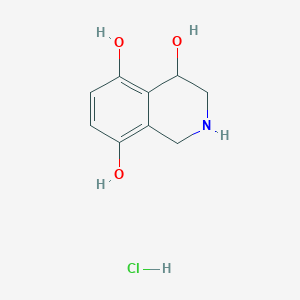
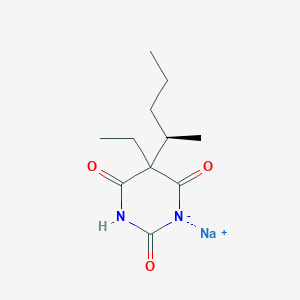
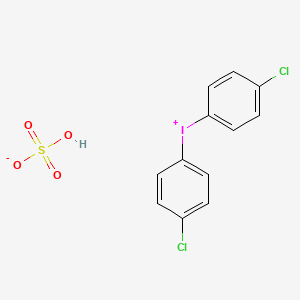
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)


